molecular formula C6H6FN B058000 2-Fluoro-4-methylpyridine CAS No. 461-87-0

2-Fluoro-4-methylpyridine

Cat. No. B058000
CAS RN: 461-87-0
M. Wt: 111.12 g/mol
InChI Key: ZBFAXMKJADVOGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-4-methylpyridine and related derivatives has been achieved through various methods. Shi Qunfeng et al. (2012) demonstrated a synthesis route starting from methyl 3-methylpyridine-2-carboxylate through oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, achieving an overall yield of about 18% (Shi Qunfeng et al., 2012). Additionally, J. Pesti et al. (2000) explored the functionalization of this compound by chlorination, hydrolysis, and methanesulfonylation to prepare novel alkylating agents for drug synthesis (J. Pesti et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound enables its participation in diverse chemical transformations. The presence of the fluoro group influences its reactivity and electronic properties, making it a valuable component in the synthesis of complex molecules.

Chemical Reactions and Properties

U. Wittmann et al. (2006) reported a novel synthetic pathway to 4-fluoropyridines, showcasing the versatility of 2-fluoroallylic alcohols in constructing pyridine cores through a series of rearrangements and cycloadditions (U. Wittmann et al., 2006). This highlights the chemical reactivity and potential applications of this compound in synthesizing complex heterocyclic compounds.

Scientific Research Applications

  • Synthesis and Use in Drug Development :

    • 2-Fluoro-4-methylpyridine is effectively functionalized for synthesizing the cognition enhancer drug candidate DMP 543, an acetylcholine release-enhancing agent (Pesti et al., 2000).
  • Role in the Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate :

    • It is involved in the synthesis process of Methyl 4-fluoro-3-methylpyridine-2-carboxylate, which is synthesized from methyl 3-methylpyridine-2-carboxylate through a series of reactions (Shi Qunfeng et al., 2012).
  • Molecular Study for Biological Importance :

    • A detailed molecular study of 2-Fluoro-4-iodo-5-methylpyridine (closely related to this compound) has been conducted. This includes analyzing intramolecular hydrogen bonding, molecular electrostatic potential, and biological importance, suggesting potential drug behavior (Selvakumari et al., 2022).
  • Development of PET Tracers for Brain Imaging :

    • This compound derivatives have been used in developing PET tracers like [(11)C]MFTC for imaging fatty acid amide hydrolase in rat and monkey brains (Kumata et al., 2015).
  • Synthesis of 4-Fluoropyridines :

    • Novel synthetic pathways based on this compound derivatives have been developed to create 4-fluoropyridines with various substituents, indicating its versatility in organic synthesis (Wittmann et al., 2006).
  • Spectroscopic and Electrophoretic Study :

    • Studies include spectroscopic and electrophoretic investigations of methylpyridines, where this compound is a significant component (Wren, 1991).
  • Synthesis of Iridium Complexes for Optical Applications :

    • It is used in the synthesis of blue phosphorescent iridium complexes, demonstrating its utility in the development of materials with specific optical properties (Xu et al., 2009).
  • Application in Radiofluorination :

    • The compound plays a role in the study of radiofluorination, particularly in protecting groups for nucleophilic aromatic radiofluorination processes (Malik et al., 2011).

Safety and Hazards

2-Fluoro-4-methylpyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

While specific future directions for 2-Fluoro-4-methylpyridine were not found in the retrieved data, it is noted that it may be used in the preparation of various compounds, indicating potential applications in chemical synthesis .

properties

IUPAC Name

2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFAXMKJADVOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372041
Record name 2-Fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

461-87-0
Record name 2-Fluoro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you describe the synthetic utility of 2-Fluoro-4-methylpyridine in drug discovery?

A1: this compound is a valuable building block in synthesizing various pharmaceutical compounds. Its reactivity allows for efficient functionalization, enabling the introduction of diverse substituents. For example, it has been successfully employed in synthesizing 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a promising agent for enhancing acetylcholine release []. This compound has potential applications in treating cognitive impairments.

Q2: How does the use of this compound as a starting material compare to other approaches in terms of synthetic efficiency?

A2: Using this compound as a starting material offers significant advantages in synthetic efficiency compared to other approaches. For instance, in synthesizing pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, starting with this compound instead of 2-bromo-4-methylpyridine led to a remarkable increase in overall yield from 3.6% to 29.4% []. This improved efficiency is attributed to the enhanced reactivity of the fluoro-substituted compound. Additionally, this optimized strategy eliminates the need for palladium catalysts, offering both economic and environmental benefits.

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